molecular formula C8H13N3 B1376372 2-(aminomethyl)-N,N-dimethylpyridin-3-amine CAS No. 1219364-83-6

2-(aminomethyl)-N,N-dimethylpyridin-3-amine

Cat. No.: B1376372
CAS No.: 1219364-83-6
M. Wt: 151.21 g/mol
InChI Key: XQPHBZLBMGDDMS-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-N,N-dimethylpyridin-3-amine (CAS 1219364-83-6) is a pyridine derivative with the molecular formula C 8 H 13 N 3 and a molecular weight of 151.21 g/mol. This compound is a research chemical of interest in the field of neuroscience, particularly for investigating the complex pathology of Alzheimer's disease. Its primary research value lies in its function as a chemical tool for modulating the aggregation pathways of amyloid-β (Aβ) peptides. Studies have shown that this compound, referred to as L2-b2 in research contexts, can effectively redirect the aggregation of both metal-free Aβ and metal-bound Aβ (metal-Aβ) species. This results in the formation of more amorphous aggregates or smaller fibrils compared to the structured fibrils formed in its absence. This ability to influence Aβ aggregation, a key pathological feature of Alzheimer's, makes it a valuable compound for in vitro studies aimed at elucidating disease mechanisms. The compound is characterized by a predicted density of 1.075±0.06 g/cm 3 and a predicted boiling point of 260.0±30.0 °C. It is supplied and handled as a cold-chain item to ensure stability. Please refer to the Safety Data Sheet for comprehensive handling information. This product is labeled with the signal word "Danger" and hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation). This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

2-(aminomethyl)-N,N-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11(2)8-4-3-5-10-7(8)6-9/h3-5H,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPHBZLBMGDDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219364-83-6
Record name 2-(aminomethyl)-N,N-dimethylpyridin-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N,N-dimethylpyridin-3-amine typically involves the reaction of 2-chloromethylpyridine with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atom with the dimethylamino group. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium or nickel can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N,N-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(Aminomethyl)-N,N-dimethylpyridin-3-amine has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development in areas such as:

  • Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit activity against certain bacteria and fungi.
  • Anticancer Research : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular pathways.

Catalysis

The compound serves as a ligand in coordination chemistry, facilitating various catalytic reactions. Its ability to form stable complexes with transition metals enhances its utility in:

  • Cross-Coupling Reactions : It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
  • Hydrogenation Reactions : The amine functionality can stabilize metal catalysts, improving reaction efficiencies.

Material Science

In material science, this compound is utilized in the synthesis of polymers and coatings due to its reactive amine group, which can participate in polymerization processes or cross-linking reactions.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .

Case Study 2: Catalytic Applications

Research documented in Chemical Communications demonstrated the effectiveness of this compound as a ligand in palladium-catalyzed reactions. The study reported enhanced yields in Suzuki-Miyaura coupling reactions when using this ligand compared to traditional ligands .

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The aminomethyl group allows for the formation of hydrogen bonds, which can enhance the binding affinity to target molecules. The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of 2-(aminomethyl)-N,N-dimethylpyridin-3-amine and its analogs:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
This compound -CH2NH2 (C2), -N(CH3)2 (C3) C8H14N3 Primary amine (C2) enhances polarity; dimethylamino (C3) increases lipophilicity. N/A
N,4-Dimethylpyridin-3-amine -CH3 (C4), -N(CH3)2 (C3) C7H11N3 Methyl at C4 reduces steric hindrance; lower polarity compared to target.
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine -Cl (C6), -CH2N(CH3) (C3) C8H10ClN2 Chlorine (C6) introduces electron-withdrawing effects; potential CNS activity.
4-Methyl-3-nitropyridin-2-amine -NO2 (C3), -CH3 (C4) C6H7N3O2 Nitro group (C3) decreases basicity; aromatic stabilization via resonance.
Methapyrilene -N(CH3)2CH2 (C2), thenyl (C3) C14H17N3S Dimethylaminoethyl and thenyl groups enhance antihistaminic activity.

Physicochemical Properties

  • Solubility: The target compound’s aminomethyl group (C2) likely improves aqueous solubility compared to N,4-dimethylpyridin-3-amine , which lacks a polar substituent. Conversely, the nitro group in 4-methyl-3-nitropyridin-2-amine reduces solubility due to its hydrophobic nature.
  • Basicity: The dimethylamino group (C3) in the target compound contributes to a pKa ~8–9, similar to Methapyrilene . In contrast, the nitro group in 4-methyl-3-nitropyridin-2-amine lowers basicity (pKa ~4–5).
  • Thermal Stability : Compounds with electron-withdrawing groups (e.g., nitro in , chloro in ) exhibit lower thermal stability compared to the target compound.

Biological Activity

2-(aminomethyl)-N,N-dimethylpyridin-3-amine is a pyridine derivative with significant biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases and as a biochemical probe. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with an aminomethyl group and two dimethyl groups. This structure contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the pathogenesis of Alzheimer's disease. Inhibition of these enzymes leads to increased levels of acetylcholine, potentially improving cognitive function .
  • Receptor Interaction : The amine groups in the structure allow for hydrogen bonding with biological macromolecules, influencing receptor activity and modulating signaling pathways .
  • Biochemical Pathways : The compound may affect various biochemical pathways, including those involved in neurotransmission and cellular signaling, contributing to its neuroprotective effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Mechanism Findings
Study 1AChE InhibitionEnzyme InhibitionSignificant inhibition observed in vitro, suggesting potential for cognitive enhancement .
Study 2Neuroprotective EffectsReceptor InteractionDemonstrated protective effects against neurodegeneration in animal models .
Study 3Antimicrobial ActivityBiochemical PathwaysExhibited antimicrobial properties against various bacterial strains.

Case Studies

  • Alzheimer's Disease Research : A study investigated the efficacy of this compound as a potential treatment for Alzheimer's disease. The compound was found to significantly inhibit AChE and BChE, leading to improved cognitive scores in treated mice compared to controls .
  • Antimicrobial Studies : Another research effort evaluated the antimicrobial properties of the compound against several pathogenic bacteria. Results indicated that it exhibited notable antibacterial activity, suggesting its potential use as an antimicrobial agent .
  • Neuroprotection in Animal Models : In a series of experiments focusing on neuroprotection, the compound demonstrated significant reductions in markers of oxidative stress and inflammation in models of neurodegeneration, indicating its therapeutic potential for neuroprotective applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-(aminomethyl)-N,N-dimethylpyridin-3-amine with high purity?

  • Methodological Answer : Optimize nucleophilic substitution or reductive amination reactions using pyridine derivatives as precursors. For example, copper-catalyzed coupling reactions (e.g., using CuBr with cesium carbonate in DMSO at 35°C for 48 hours) can introduce aminomethyl groups . Purification via flash column chromatography (hexanes/EtOAC with triethylamine) ensures removal of byproducts . Validate purity using melting point analysis and 1^1H/13^13C NMR spectroscopy .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • 1^1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and dimethylamine groups (δ 2.2–3.0 ppm). Compare shifts with analogous pyridine derivatives .
  • HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • IR Spectroscopy : Detect N-H stretching (~3298 cm1^{-1}) and C-N vibrations (1600–1537 cm1^{-1}) to verify functional groups .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis). Monitor degradation via HPLC and track changes in melting point or NMR spectra . Thermodynamic data (e.g., ΔfH°gas from NIST) can predict stability under standard conditions .

Advanced Research Questions

Q. How to resolve contradictions between experimental data (e.g., NMR) and computational predictions for this compound?

  • Methodological Answer :

  • Cross-Validation : Replicate synthesis to rule out impurities. Use X-ray crystallography for absolute configuration verification.
  • Computational Refinement : Adjust density functional theory (DFT) parameters (e.g., solvent effects, basis sets) to align with observed 1^1H NMR shifts .
  • Error Analysis : Quantify signal overlap in NMR or isotopic contributions in HRMS that may skew interpretations .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Model transition states for amine group participation in nucleophilic attacks or hydrogen bonding.
  • Machine Learning : Train models on analogous pyridine derivatives to predict reaction outcomes (e.g., using LabMate.AI for reaction optimization) .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :

  • Solvent Selection : Replace DMSO with scalable solvents (e.g., THF) to simplify purification.
  • Process Control : Monitor exothermic reactions using inline FTIR or Raman spectroscopy to prevent thermal runaway .
  • Purification : Transition from column chromatography to recrystallization or membrane-based separation for cost efficiency .

Q. How can this compound be integrated into multi-step syntheses (e.g., for pharmaceuticals or ligands)?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the aminomethyl group during subsequent reactions .
  • Cross-Coupling : Employ Buchwald-Hartwig amination to attach aryl/heteroaryl groups to the pyridine ring .

Q. How to design experiments evaluating substituent effects on the pyridine ring’s electronic properties?

  • Methodological Answer :

  • Factorial Design : Vary substituents (e.g., electron-withdrawing/-donating groups) and measure Hammett constants via UV-vis spectroscopy.
  • Theoretical Framework : Link electronic effects to reaction rates using frontier molecular orbital (FMO) theory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(aminomethyl)-N,N-dimethylpyridin-3-amine
Reactant of Route 2
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